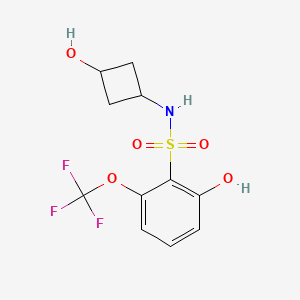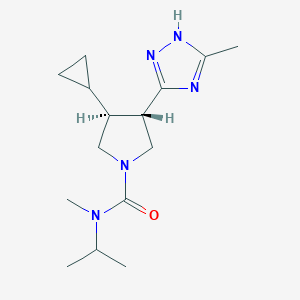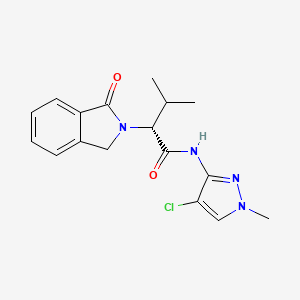![molecular formula C16H22N2O3 B7345099 N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide](/img/structure/B7345099.png)
N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CX-4945 has been identified as a potential drug candidate for the treatment of cancer, neurological disorders, and viral infections. In
作用机制
N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide selectively inhibits the activity of CK2 by binding to the ATP-binding pocket of the enzyme. CK2 is a key regulator of many signaling pathways that are involved in cell survival, proliferation, and differentiation. By inhibiting CK2 activity, this compound disrupts these pathways, leading to cell death or differentiation. This compound has been shown to inhibit the phosphorylation of many CK2 substrates, including p53, Akt, and NF-κB, which are involved in cancer progression, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce G1 cell cycle arrest, apoptosis, and autophagy in cancer cells. This compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in neuroinflammatory models. This compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. This compound has been shown to inhibit viral replication and reduce viral load in animal models of viral infections.
实验室实验的优点和局限性
N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide has several advantages and limitations for lab experiments. This compound is a highly specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. This compound has been extensively studied in vitro and in vivo, which provides a wealth of data for researchers. However, this compound has some limitations, such as its poor solubility in water and its potential toxicity at high doses. This compound also has limited bioavailability, which may limit its efficacy in vivo.
未来方向
There are several future directions for the research and development of N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide. One direction is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to develop new analogs of this compound with improved solubility, bioavailability, and selectivity. Another direction is to investigate the potential of this compound in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy. Another direction is to explore the potential of this compound in other diseases, such as autoimmune diseases, metabolic disorders, and cardiovascular diseases. Overall, this compound has great potential as a therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
合成方法
N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide can be synthesized using a three-step process starting from commercially available 2-ethylpyridine. The first step involves the synthesis of 6-ethoxypyridin-2-ylamine by reacting 2-ethylpyridine with ethyl chloroformate and ammonia. The second step involves the cyclization of 6-ethoxypyridin-2-ylamine with cyclopropylcarboxylic acid to form N-(cyclopropylcarbonyl)-6-ethoxy-2-pyridinylacetamide. The final step involves the selective hydrolysis of the amide bond using hydrochloric acid to obtain this compound.
科学研究应用
N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. In cancer research, this compound has shown promising results in preclinical studies as a potent inhibitor of CK2, which is overexpressed in many cancer types. This compound has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. In neurological disorders, this compound has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. In viral infections, this compound has been studied as a potential antiviral agent against HIV, HCV, and influenza virus. This compound has been shown to inhibit viral replication and reduce viral load in vitro and in vivo.
属性
IUPAC Name |
N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-20-15-5-3-4-12(17-15)10-14(19)18-13-8-9-21-16(13)11-6-7-11/h3-5,11,13,16H,2,6-10H2,1H3,(H,18,19)/t13-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIIQMUNDDLZKN-CJNGLKHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)CC(=O)NC2CCOC2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=N1)CC(=O)N[C@@H]2CCO[C@H]2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone](/img/structure/B7345032.png)
![(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone](/img/structure/B7345033.png)
![(Z)-3-cyclopropyl-2-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]but-2-en-1-one](/img/structure/B7345036.png)


![[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]-(4-methylquinolin-3-yl)methanone](/img/structure/B7345055.png)
![[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone](/img/structure/B7345058.png)
![(1R,5R)-N-[(3-fluoro-4-methoxyphenyl)methyl]bicyclo[3.1.0]hexan-1-amine](/img/structure/B7345063.png)
![(1R,5R)-N-[(5-methoxy-1-benzofuran-2-yl)methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345068.png)
![(1R,5R)-N-[(4-methylsulfonylphenyl)methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345085.png)

![1-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-yl]methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B7345106.png)
![3-[(2-fluorophenoxy)methyl]-5-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]-1,2,4-oxadiazole](/img/structure/B7345114.png)
![3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole](/img/structure/B7345116.png)